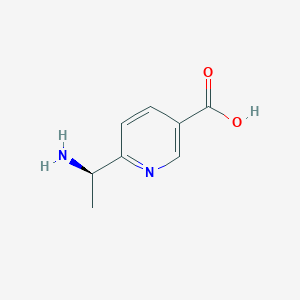
(R)-6-(1-Aminoethyl)nicotinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-(1-Aminoethyl)nicotinic acid is a chiral compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an aminoethyl group attached to the sixth position of the nicotinic acid ring. The ®-configuration indicates the specific spatial arrangement of the aminoethyl group, which can have significant implications for its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Formation of Intermediate: The nicotinic acid undergoes a series of reactions to introduce the aminoethyl group at the sixth position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of ®-6-(1-Aminoethyl)nicotinic acid may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using heterogeneous catalysts to selectively hydrogenate intermediates.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
®-6-(1-Aminoethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, oximes.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
科学的研究の応用
®-6-(1-Aminoethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and neurotransmission.
類似化合物との比較
Similar Compounds
®-6-(1-Aminoethyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.
®-3-(1-Aminoethyl)benzoic acid: Similar structure but with the aminoethyl group attached to a benzoic acid ring.
Uniqueness
®-6-(1-Aminoethyl)nicotinic acid is unique due to its specific spatial arrangement and the presence of the nicotinic acid ring, which can confer distinct biological activities and interactions compared to other similar compounds.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
6-[(1R)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m1/s1 |
InChIキー |
KHHMEPIHVFTLPS-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=NC=C(C=C1)C(=O)O)N |
正規SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
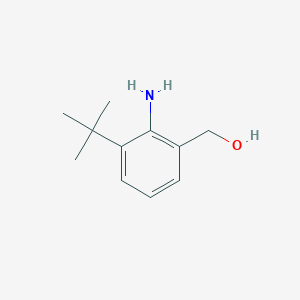
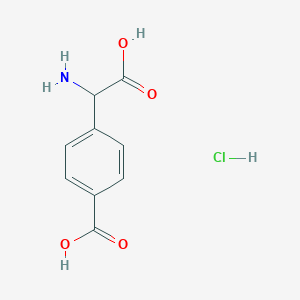

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
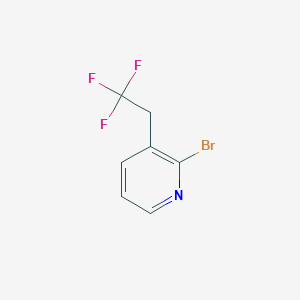

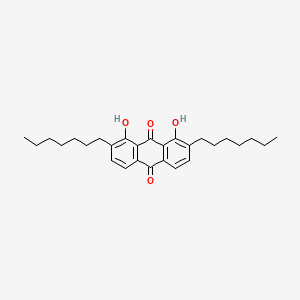
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
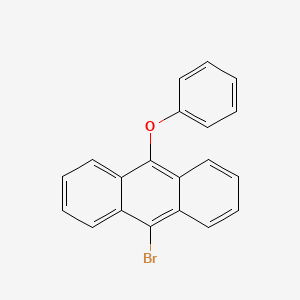
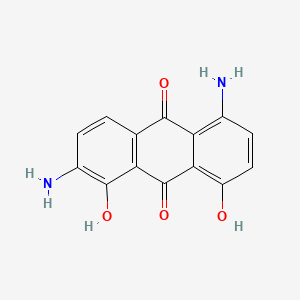
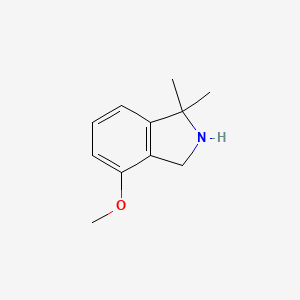
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)

